[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine
Description
The compound [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine is a secondary amine featuring two aromatic benzyl groups. The first substituent is a 4-bromo-3-fluorophenyl moiety, while the second is a 4-chlorophenyl group. This combination of halogen atoms (Br, F, Cl) introduces unique electronic and steric effects, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₁₄H₁₁BrClFN, with a molecular weight of 344.6 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFN/c15-13-6-3-11(7-14(13)17)9-18-8-10-1-4-12(16)5-2-10/h1-7,18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQZAKPBXIUICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC(=C(C=C2)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride to form corresponding amines.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Groups
Halogen-Substituted Analogs
(4-Bromo-3-fluorophenyl)methylamine ()
- Molecular Formula : C₈H₉BrFN
- Key Differences : Replaces the 4-chlorophenyl group with a methyl group.
- Impact : Reduced steric bulk and lipophilicity compared to the target compound. The methyl group may enhance metabolic stability but decrease binding affinity in biological systems due to weaker π-π interactions .
[(3-Bromo-4-fluorophenyl)methyl][3-(trifluoromethyl)phenyl)methyl]amine ()
- Molecular Formula : C₁₅H₁₂BrF₄N
- Key Differences : Substitutes 4-chlorophenyl with a trifluoromethylphenyl group.
- Impact : The electron-withdrawing CF₃ group increases lipophilicity and may improve resistance to oxidative metabolism, enhancing pharmacokinetic properties in drug design .
Heterocyclic Analogs
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (, Compound 20) Molecular Formula: C₁₇H₁₇ClN₄S Key Differences: Replaces the bromo-fluorophenyl group with pyridinyl and thiazolyl heterocycles.
Aliphatic vs. Aromatic Substituents
(4-Bromo-3-fluorophenyl)methylamine () Molecular Formula: C₁₁H₁₅BrFN Key Differences: Substitutes the 4-chlorophenyl group with a butyl chain.
(4-Bromo-3-fluorophenyl)methylamine ()
Electronic and Steric Effects
- Target Compound : Bromine (Br) and chlorine (Cl) are strong electron-withdrawing groups, while fluorine (F) has a moderate electron-withdrawing effect. This creates a polarized aromatic system, enhancing interactions with electron-rich biological targets.
- Analog with Methoxy Group: [(4-Fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine () Molecular Formula: C₁₅H₁₆FNO Key Differences: Methoxy (electron-donating) vs. halogens (electron-withdrawing).
Physicochemical Properties
| Property | Target Compound | (4-Bromo-3-fluorophenyl)methylamine () | [(4-Fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine () |
|---|---|---|---|
| Molecular Weight (g/mol) | 344.6 | 214.1 | 245.3 |
| Halogen Content | Br, F, Cl | Br, F | F |
| LogP (Estimated) | ~3.5 (highly lipophilic) | ~2.8 | ~2.3 (methoxy reduces lipophilicity) |
Biological Activity
[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine is a substituted amine with notable structural features that contribute to its biological activity. This compound, with the CAS Number 1250555-28-2, has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer research.
Biological Activity Overview
Research indicates that compounds similar to [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine exhibit significant biological activities. The mechanisms of action are primarily linked to interactions with specific biological targets such as enzymes and receptors.
Key Biological Activities:
- Antimicrobial Properties : Initial studies suggest potential effectiveness against various bacterial strains.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation.
- Enzyme Interaction : It can serve as a substrate or inhibitor for certain enzymes, impacting metabolic pathways.
Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated that halogenated phenyl amines often exhibit antimicrobial properties. For instance, [(4-Bromo-3-fluorophenyl)methyl]amine derivatives showed significant activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics .
Anticancer Research
Research involving [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine has indicated its potential as a lead compound in anticancer drug development. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the activation of caspases .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| [(3-Bromo-4-fluorophenyl)methyl]amine | 216873-74-4 | Similar halogen substitutions | Antibacterial |
| 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine | N/A | Exhibits significant antibacterial activity | Medicinal chemistry applications |
| N-Benzyl derivatives of polyamines | N/A | Considered for cancer therapy | Potential tumor imaging applications |
The unique combination of bromine and fluorine substituents in [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine enhances its reactivity compared to other similar compounds, potentially leading to distinct pharmacological profiles .
The mechanism by which [(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : Its structure allows it to bind effectively to specific receptors, modulating cellular responses.
Safety and Toxicology
Safety assessments indicate that the compound poses certain hazards:
- Skin Irritation : Can cause skin irritation upon contact.
- Eye Irritation : May cause serious eye irritation .
Proper handling protocols should be followed to mitigate these risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
